molecular formula C30H43N5O11S B1139305 替加环素甲磺酸盐 CAS No. 1135871-27-0

替加环素甲磺酸盐

货号 B1139305
CAS 编号: 1135871-27-0
分子量: 681.75
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tigecycline mesylate is a first-in-class, broad-spectrum antibiotic . It is a glycylcycline class drug that is administered intravenously . It was developed in response to the growing rate of antibiotic-resistant bacteria such as Staphylococcus aureus, Acinetobacter baumannii, and E. coli . As a tetracycline derivative antibiotic, its structural modifications have expanded its therapeutic activity to include Gram-positive and Gram-negative organisms, including those of multi-drug resistance .


Synthesis Analysis

Tigecycline is a semisynthetic antimicrobial agent developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .


Molecular Structure Analysis

Tigecycline is the 9- t -butylglycylamido derivative of minocycline . This addition in the 9-position enables the drug to overcome the 2 major mechanisms of tetracycline resistance: tetracycline-specific efflux pump acquisition and ribosomal protection .


Chemical Reactions Analysis

Tigecycline exhibits time-dependent killing and has prolonged postantibiotic effects . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration .


Physical And Chemical Properties Analysis

Tigecycline is concentrated in cells and is eliminated primarily via biliary excretion . Diminished renal function does not significantly alter its systemic clearance . Furthermore, tigecycline does not interfere with common cytochrome P450 enzymes, making pharmacokinetic drug interactions uncommon .

科学研究应用

  1. 耐药机制和公共卫生问题:

    • 替加环素是一种最后的手段抗生素,由于从动物、肉类和人类中发现的细菌中发现了tet(X3)和tet(X4)等基因,因此遇到了耐药性。这些基因可以使包括替加环素、艾拉环素和奥马环素在内的四环素失活,引发了对食品生产中四环素使用的全球担忧,以及需要在临床和动物部门监测tet(X)变异 (He et al., 2019).
  2. 临床应用和有效性:

    • 替加环素对包括耐甲氧西林的金黄色葡萄球菌和耐万古霉素的肠球菌等耐药菌株在内的广泛病原体有效。它在治疗复杂感染方面显示出疗效,但其使用很复杂,需要持续评估 (Stein & Babinchak, 2013).
    • 该药物对各种多重耐药的医院获得性和社区获得性细菌病原体表现出有效的活性,使其成为治疗严重感染的重要选择。其作用机制涉及通过结合到核糖体30S亚基来抑制翻译延伸步骤 (Šeputienė et al., 2010).
  3. 挑战和耐药性发展:

    • 替加环素的临床耐药性已经出现,特别是在鲍曼不动杆菌和肠杆菌科中,这是由于外排泵等因素造成的。这需要谨慎的临床使用和监测外排介导的耐药性以延长其有效性 (Sun et al., 2013).
    • 四环素耐药蛋白如Tet(A)、Tet(K)、Tet(M)和Tet(X)可以发生突变以增加对替加环素的耐药性,这突出了在致病菌中广泛存在的现有Tet蛋白通过耐药性发展的风险 (Linkevicius et al., 2015).
  4. 特定患者群体的药代动力学:

    • 在脓毒症或脓毒性休克患者中,高剂量替加环素的药代动力学表明,由于严重的病理生理变化,标准剂量可能不足以用于重症监护病房患者 (Borsuk-De Moor et al., 2018).
  5. 分析方法和稳定性:

    • 已经开发出定量分析替加环素在药物产品中的分析方法,这对于监测其在临床和生物学研究中的浓度至关重要 (Silva & Salgado, 2010).
    • 已经发现了一种具有增强稳定性的替加环素新制剂,它保持了其抗菌和抗白血病活性,这对于其在门诊输液和特定治疗的最佳给药方案中的使用至关重要 (Jitkova et al., 2014).
  6. 多样化的应用和作用机制:

    • 替加环素在治疗癌症方面具有潜在应用,研究表明其在各种肿瘤中对细胞周期停滞、凋亡和自噬中的作用。它干扰MYC、HIF和PI3K/AKT等途径,表明其作为癌症治疗药物的前景 (Dong et al., 2019).
  7. 耐药性流行病学:

    • 替加环素耐药性,特别是在革兰氏阴性菌中,是一个日益令人担忧的问题,需要监测并了解耐药性的流行病学,以确保其有效使用 (Yaghoubi et al., 2021).

作用机制

Tigecycline works by preventing bacteria from producing proteins they need to grow and multiply . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome . This prevents incorporation of amino acid residues into elongating peptide chains .

安全和危害

Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

Tigecycline has demonstrated its anti-cancer properties in diverse tumour types . Future efforts should aim to validate findings through human trials, broadening the scope of cancers targeted, establishing novel Tigecycline derivatives, and assessing its performance when used in combination with other treatments .

属性

IUPAC Name

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O8.CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H3,(H,2,3,4)/t12-,14-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMALYUMKBOEGR-KXLOKULZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tigecycline mesylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tigecycline mesylate
Reactant of Route 2
Reactant of Route 2
Tigecycline mesylate
Reactant of Route 3
Tigecycline mesylate
Reactant of Route 4
Tigecycline mesylate
Reactant of Route 5
Reactant of Route 5
Tigecycline mesylate
Reactant of Route 6
Tigecycline mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。